1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride
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Overview
Description
1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride is a chemical compound with the molecular formula C6H13N3O·HCl and a molecular weight of 179.65 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride typically involves the reaction of 1,3-dimethylazetidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride can be compared with other azetidine derivatives, such as:
1,3-Dimethylazetidine-3-carbohydrazide;dihydrochloride: Similar in structure but with two hydrochloride groups, affecting its solubility and reactivity.
Azetidine-3-carbohydrazide: Lacks the methyl groups, resulting in different chemical and biological properties.
1-Methylazetidine-3-carbohydrazide: Contains only one methyl group, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
1,3-dimethylazetidine-3-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-6(5(10)8-7)3-9(2)4-6;/h3-4,7H2,1-2H3,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBAEBQGHLZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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